molecular formula C18H14O6S2 B14548133 4,6-Di(benzenesulfonyl)benzene-1,3-diol CAS No. 61945-90-2

4,6-Di(benzenesulfonyl)benzene-1,3-diol

Cat. No.: B14548133
CAS No.: 61945-90-2
M. Wt: 390.4 g/mol
InChI Key: QBEGALVOHTVCQO-UHFFFAOYSA-N
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Description

4,6-Di(benzenesulfonyl)benzene-1,3-diol is an organic compound characterized by the presence of two benzenesulfonyl groups attached to a benzene ring with two hydroxyl groups at the 1 and 3 positions. This compound is part of the broader class of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Di(benzenesulfonyl)benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of benzene derivatives, where benzenesulfonyl chloride reacts with benzene-1,3-diol under acidic conditions to introduce the sulfonyl groups at the 4 and 6 positions .

Industrial Production Methods

Industrial production of this compound may involve similar sulfonation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the sulfonation process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4,6-Di(benzenesulfonyl)benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Quinones.

    Reduction: Phenolic derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Di(benzenesulfonyl)benzene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Di(benzenesulfonyl)benzene-1,3-diol involves its interaction with molecular targets through its sulfonyl and hydroxyl groups. These functional groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, influencing their activity and function . The pathways involved often include modulation of oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Properties

CAS No.

61945-90-2

Molecular Formula

C18H14O6S2

Molecular Weight

390.4 g/mol

IUPAC Name

4,6-bis(benzenesulfonyl)benzene-1,3-diol

InChI

InChI=1S/C18H14O6S2/c19-15-11-16(20)18(26(23,24)14-9-5-2-6-10-14)12-17(15)25(21,22)13-7-3-1-4-8-13/h1-12,19-20H

InChI Key

QBEGALVOHTVCQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2O)O)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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